molecular formula C14H21NO4S B223987 1-(2,4-Dimethoxybenzenesulfonyl)azepane

1-(2,4-Dimethoxybenzenesulfonyl)azepane

Cat. No.: B223987
M. Wt: 299.39 g/mol
InChI Key: DGVDNNZCSODCPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2,4-Dimethoxybenzenesulfonyl)azepane is a sulfonamide derivative featuring a seven-membered azepane ring substituted with a 2,4-dimethoxybenzenesulfonyl group. The sulfonamide moiety is a critical pharmacophore in medicinal chemistry, often associated with enzyme inhibition and receptor modulation . The 2,4-dimethoxy substituents on the benzene ring are electron-donating groups, likely enhancing solubility and influencing electronic interactions in biological systems compared to electron-withdrawing substituents like nitro or chloro groups .

Properties

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

1-(2,4-dimethoxyphenyl)sulfonylazepane

InChI

InChI=1S/C14H21NO4S/c1-18-12-7-8-14(13(11-12)19-2)20(16,17)15-9-5-3-4-6-10-15/h7-8,11H,3-6,9-10H2,1-2H3

InChI Key

DGVDNNZCSODCPD-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)S(=O)(=O)N2CCCCCC2)OC

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparative Molecular Data

Compound Name Molecular Formula Molecular Weight Substituents Key Features
This compound* C₁₄H₂₁NO₄S 307.39 (calc) 2,4-Dimethoxybenzenesulfonyl Sulfonamide, electron-donating groups
1-(4-Chloro-3-nitrobenzenesulfonyl)azepane C₁₂H₁₅ClN₂O₄S 318.77 4-Chloro, 3-nitro Electron-withdrawing groups, higher lipophilicity
1-[(4-Methylphenyl)sulfonyl]azepane C₁₃H₁₉NO₂S 253.36 4-Methylbenzenesulfonyl Simplified substituent, easier synthesis
1-(Pyridin-3-yl)azepane C₁₁H₁₆N₂ 176.26 Pyridin-3-yl Heteroaromatic ring, basic nitrogen
1-(2-Methylbenzyl)azepane C₁₃H₁₉N 189.30 2-Methylbenzyl Non-sulfonamide, flexible alkyl chain
1-{[3-(3,4-Dimethoxyphenyl)-oxadiazol]methyl}-1,4-diazepane C₁₆H₂₂N₄O₃ 318.37 3,4-Dimethoxyphenyl, oxadiazole Diazepane core, heterocyclic substituent

*Calculated molecular weight based on formula.

Functional and Pharmacological Implications

  • Electron-Donating vs.
  • Sulfonamide vs. Non-Sulfonamide Derivatives: Sulfonamide-containing analogs (e.g., ) are more acidic due to the sulfonyl group, facilitating hydrogen bonding in receptor binding. Non-sulfonamide derivatives like 1-(2-methylbenzyl)azepane lack this property .

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